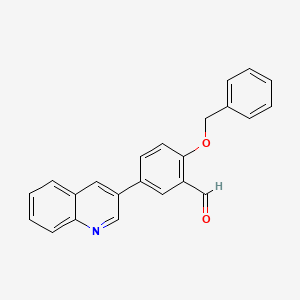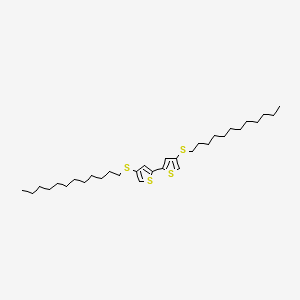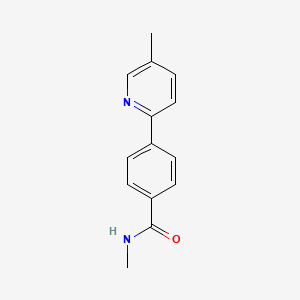
N-Methyl-4-(5-methyl-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-(5-methyl-2-pyridinyl)benzamide is an organic compound belonging to the class of benzanilides. It is characterized by the presence of a benzamide group substituted with a pyridinyl moiety. This compound is known for its role as an impurity in the synthesis of certain pharmaceuticals, such as Zolpidem .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-(5-methyl-2-pyridinyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under anhydrous conditions and at a temperature range of 0-25°C .
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-4-(5-methyl-2-pyridinyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated as an impurity in pharmaceutical formulations, particularly in the synthesis of Zolpidem.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of N-Methyl-4-(5-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Benzamide: The simplest amide derivative of benzoic acid.
4-Methyl-N-(5-methyl-2-pyridinyl)benzamide: A closely related compound with similar structural features.
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: Another compound with a pyridinyl moiety
Uniqueness: N-Methyl-4-(5-methyl-2-pyridinyl)benzamide is unique due to its specific substitution pattern and its role as an impurity in the synthesis of Zolpidem. Its distinct chemical structure imparts unique reactivity and properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
N-methyl-4-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-3-8-13(16-9-10)11-4-6-12(7-5-11)14(17)15-2/h3-9H,1-2H3,(H,15,17) |
Clave InChI |
FHINVMJHUCAMAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


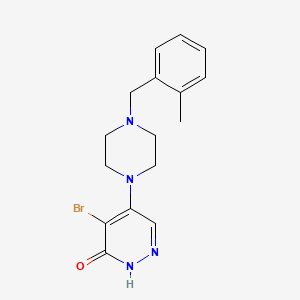
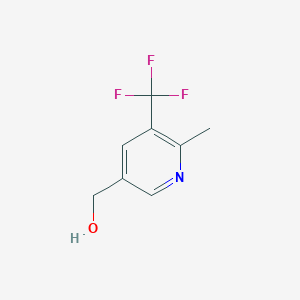
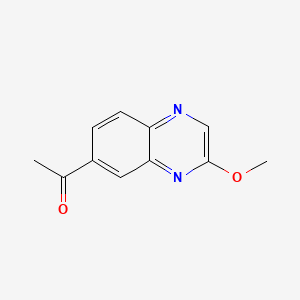
![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)
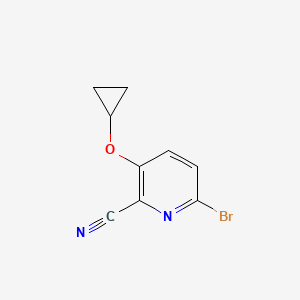

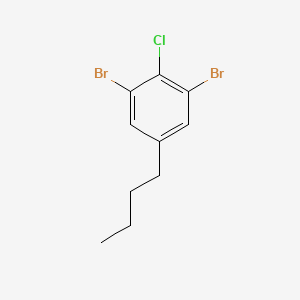
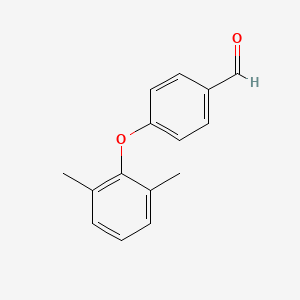
![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)


![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
